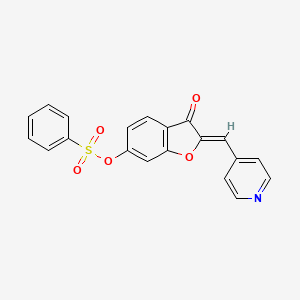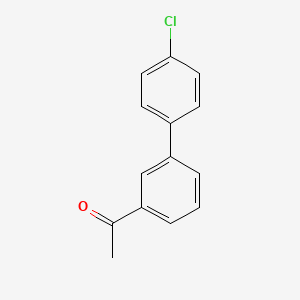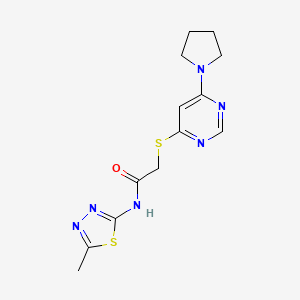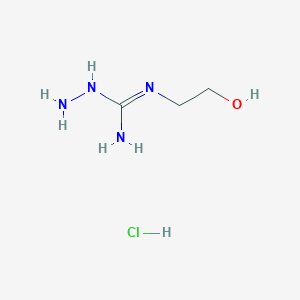
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate, also known as PDPB, is a compound that has been widely studied for its potential applications in scientific research. PDPB is a derivative of benzofuran, which is a heterocyclic compound that is commonly found in natural products and synthetic compounds. The unique structure of PDPB has led to its investigation as a potential tool for studying various biological processes.
Scientific Research Applications
Synthesis and Reactivity
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate and related compounds have been a focus in the synthesis of complex organic molecules. For instance, reactions of certain thiazolidines with nitrile oxides yielded compounds including Z-3 and Z-2,4-dioxo analogues, highlighting the compound's reactivity and potential for creating a variety of derivatives (Kandeel & Youssef, 2001). Similarly, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate involved a reaction between dihydroxybenzoic acid and chloromethyl pyridine, further indicating the versatility of pyridin-based compounds in chemical reactions (Wang Xiu-jian, 2009).
Catalytic and Coordination Properties
Diiron(III) complexes involving bis(pyridin-ylmethyl)amine and related ligands have been studied for their ability to mimic methane monooxygenases, an enzyme important in hydroxylation reactions. These complexes showcased the influence of the capping ligand on alkane hydroxylation, revealing the compound's role in catalytic processes (Sankaralingam & Palaniandavar, 2014). Furthermore, zinc(II) coordination polymers have been synthesized using pyridin-4-ylmethylene-based ligands, exhibiting intriguing architectures and photocatalytic properties (Yun-Shan Xue et al., 2020).
Biological Applications
Certain Co(II) complexes of pyridin-2-ylmethylene-based ligands have shown potential for biological applications. For instance, their fluorescence properties and anticancer activity were studied, indicating their use in probing biological systems or as therapeutic agents (Gomathi Vellaiswamy & S. Ramaswamy, 2017). Additionally, Zn(II) complexes with pyridine thiazole derivatives were studied for their antimicrobial and antitumor activities, suggesting that these complexes could serve as bioactive materials (Zou Xun-Zhong et al., 2020).
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5S/c22-20-17-7-6-15(26-27(23,24)16-4-2-1-3-5-16)13-18(17)25-19(20)12-14-8-10-21-11-9-14/h1-13H/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGAPLNFTVAYMR-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide](/img/structure/B2567945.png)





![3,5-Dimethyl-1-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2567955.png)
![methyl 3-{[(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2567957.png)


![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline](/img/structure/B2567960.png)
![Spiro[2.3]hexane-2-carbaldehyde](/img/structure/B2567961.png)
![5-acetyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2567963.png)
![N-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B2567964.png)
